molecular formula C8H6FNO B020390 5-Fluorooxindole CAS No. 56341-41-4

5-Fluorooxindole

Cat. No. B020390
Key on ui cas rn: 56341-41-4
M. Wt: 151.14 g/mol
InChI Key: DDIIYGHHUMKDGI-UHFFFAOYSA-N
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Patent
US04658037

Procedure details

To a stirred solution of 11.1 g (0.1 mol) of 4-fluoroaniline in 200 ml of dichloromethane, at -60° to -65° C., was added, dropwise, a solution of 10.8 g (0.1 mol) of t-butyl hypochlorite in 25 ml of dichloromethane. Stirring was continued for 10 minutes at -60° to -65° C., and then was added, dropwise, a solution of 13.4 g (0.1 mol) of ethyl 2-(methylthio)acetate in 25 ml of dichloromethane. Stirring was continued at -60° C. for 1 hour and then was added, dropwise, at -60° to -65° C., a solution of 11.1 g (0.11 mol) of triethylamine in 25 ml of dichloromethane. The cooling bath was removed, and when the reaction mixture had warmed to room temperature, 100 ml of water was added. The phases were separated, and the organic phase was washed with saturated sodium chloride solution, dried (Na2SO4) and evaporated in vacuo. The residue was dissolved in 350 ml of diethyl ether, to which was added 40 ml of 2N hydrochloric acid. This mixture was stirred at room temperature overnight. The phases were separated and the ether phase was washed
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl[O:10][C:11](C)(C)[CH3:12].CSCC(OCC)=O.C(N(CC)CC)C>ClCCl>[F:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][CH:3]=1)[NH:6][C:11](=[O:10])[CH2:12]2

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
ClOC(C)(C)C
Step Three
Name
Quantity
13.4 g
Type
reactant
Smiles
CSCC(=O)OCC
Step Four
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at -60° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at -60° to -65° C.
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
100 ml of water was added
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 350 ml of diethyl ether, to which
ADDITION
Type
ADDITION
Details
was added 40 ml of 2N hydrochloric acid
STIRRING
Type
STIRRING
Details
This mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the ether phase was washed

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC=1C=C2CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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